molecular formula C11H15Cl2N3 B2398147 2-(4-Phenyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride CAS No. 88883-80-1

2-(4-Phenyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride

Cat. No.: B2398147
CAS No.: 88883-80-1
M. Wt: 260.16
InChI Key: USEPMKRMWMLNNA-UHFFFAOYSA-N
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Description

2-(4-Phenyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring substituted with a phenyl group and an ethanamine side chain. It is commonly used in various scientific research applications due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-phenyl-1H-imidazole with ethylamine in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is isolated by recrystallization from a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include imidazole N-oxides, reduced imidazole derivatives, and substituted phenyl-imidazole compounds .

Scientific Research Applications

2-(4-Phenyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Phenyl-1H-imidazol-2-yl)ethan-1-one
  • 2-(4,5-Diphenyl-1H-imidazol-2-yl)ethan-1-amine
  • 4-(1H-Imidazol-1-yl)phenylmethanone

Uniqueness

2-(4-Phenyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its ethanamine side chain enhances its solubility and reactivity compared to other similar compounds .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(5-phenyl-1H-imidazol-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.2ClH/c12-7-6-11-13-8-10(14-11)9-4-2-1-3-5-9;;/h1-5,8H,6-7,12H2,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEPMKRMWMLNNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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